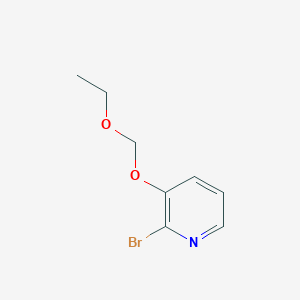

2-Bromo-3-(ethoxymethoxy)pyridine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H10BrNO2 |

|---|---|

分子量 |

232.07 g/mol |

IUPAC 名称 |

2-bromo-3-(ethoxymethoxy)pyridine |

InChI |

InChI=1S/C8H10BrNO2/c1-2-11-6-12-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3 |

InChI 键 |

AGLZAVDLPWPGMB-UHFFFAOYSA-N |

规范 SMILES |

CCOCOC1=C(N=CC=C1)Br |

产品来源 |

United States |

Isolation and Purification Techniques for Halogenated Pyridine Derivatives

Column Chromatography

Column chromatography is a widely used and effective method for the purification of halogenated pyridine derivatives. Silica (B1680970) gel is the most common stationary phase for these types of compounds. The choice of the mobile phase, or eluent, is critical for achieving good separation.

A solvent system of intermediate polarity is typically required. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. nih.gov The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from more polar and less polar impurities. For basic compounds like pyridines, the addition of a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system can improve peak shape and reduce tailing on the silica gel column. rochester.edu

Recrystallization

Recrystallization is another powerful technique for purifying solid halogenated pyridine derivatives. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

The selection of an appropriate solvent is the most critical step. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures. For bromo-alkoxy-pyridines, which are often solids with moderate polarity, suitable recrystallization solvents can include a mixture of a polar and a non-polar solvent, such as ethanol (B145695)/water or ethyl acetate/hexane. The crude product is dissolved in the minimum amount of the hot solvent, and then the solution is allowed to cool slowly to induce the formation of pure crystals.

Table 3: Summary of Purification Techniques for Halogenated Pyridine Derivatives

| Technique | Stationary/Mobile Phase or Solvent | Key Considerations |

| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients nih.govresearchgate.net | Addition of triethylamine can improve the separation of basic compounds. rochester.edu |

| Recrystallization | Solvents: Ethanol/Water, Ethyl Acetate/Hexane, or similar solvent mixtures | The choice of solvent is crucial and often requires empirical determination. |

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-2 Bromine Center

The carbon-bromine bond at the 2-position of the pyridine ring is the primary site for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium and copper are particularly effective in mediating these transformations.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgyoutube.com For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C-2 position. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A base is essential for the activation of the organoboron reagent. organic-chemistry.org The reactivity of the aryl halide follows the general trend I > Br > OTf >> Cl. libretexts.org

While specific examples for this compound are not extensively detailed in the literature, conditions used for other 2-bromopyridines are directly applicable. For instance, the coupling of substituted bromopyridines with arylboronic acids often employs a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd(OAc)₂ with a phosphine ligand. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes. For this compound, this provides a direct route to 2-alkynylpyridine derivatives. The catalytic cycle involves the palladium-mediated activation of the C-Br bond and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center. wikipedia.org

Studies on the Sonogashira coupling of 2-amino-3-bromopyridines, a close structural analog, have demonstrated high efficiency. scirp.orgsemanticscholar.org These reactions typically utilize a palladium catalyst such as Pd(CF₃COO)₂ with a phosphine ligand (e.g., PPh₃) and a copper(I) co-catalyst like CuI, in the presence of an amine base such as triethylamine (Et₃N). scirp.orgresearchgate.net

Table 2: Optimized Conditions for Sonogashira Coupling of 3-Substituted 2-Bromopyridines

Data adapted from studies on 2-amino-3-bromopyridine. scirp.orgsemanticscholar.org

The Ullmann reaction traditionally refers to the copper-promoted homocoupling of aryl halides to form biaryls, often requiring harsh conditions. wikipedia.orgchem-station.com Modern "Ullmann-type" or Ullmann condensation reactions are copper-catalyzed nucleophilic aromatic substitutions that form C-O, C-N, and C-S bonds under milder conditions. organic-chemistry.org These reactions are highly relevant for the functionalization of this compound.

C-C Coupling (Biaryl Synthesis): The classic Ullmann coupling can be used to synthesize a symmetrical 3,3'-(ethoxymethoxy)-2,2'-bipyridine by heating this compound with copper powder.

C-N and C-O Coupling (Ullmann Condensation): More synthetically useful are the cross-coupling variants. Reacting this compound with amines (for C-N bonds) or alcohols/phenols (for C-O bonds) in the presence of a copper catalyst and a base provides access to 2-amino- and 2-alkoxypyridine derivatives, respectively. operachem.com The catalytic cycle is thought to involve a Cu(I) species. operachem.com

Beyond the Suzuki, Sonogashira, and Ullmann reactions, a broad range of other palladium and copper-catalyzed transformations can be applied to this compound.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): This reaction is a highly versatile method for forming C-N bonds between aryl halides and a vast array of primary and secondary amines, including anilines and heterocycles. wikipedia.orgorganic-chemistry.org The key to this methodology is the use of a palladium catalyst modulated by electron-rich, bulky phosphine ligands. researchgate.net A strong base, such as sodium tert-butoxide, is typically required. researchgate.net This method provides a powerful alternative to copper-catalyzed N-arylation for synthesizing 2-aminopyridine (B139424) derivatives from this compound. nih.gov

Copper-Catalyzed C-N Bond Formation: As an alternative to palladium catalysis, copper-based systems, often referred to as Goldberg-type reactions, can effectively catalyze the N-arylation of amides, amines, and other nitrogen nucleophiles with aryl halides. organic-chemistry.orgnih.gov These reactions often use CuI as the catalyst in the presence of a ligand and a base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent such as DMSO. organic-chemistry.orgnih.gov

Palladium- and Copper-Catalyzed C-O Bond Formation: The formation of aryl ethers from this compound can be achieved using either palladium or copper catalysis. The palladium-catalyzed variant (a C-O version of the Buchwald-Hartwig reaction) allows for the coupling of a wide range of alcohols and phenols under relatively mild conditions. mit.edu The copper-catalyzed Ullmann ether synthesis is a classic and cost-effective alternative, typically involving a Cu(I) catalyst, a base, and often a ligand to facilitate the reaction. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen. youtube.comyoutube.com In this compound, the bromine atom at the C-2 position serves as a good leaving group, enabling nucleophilic aromatic substitution (SNAr).

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C-2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. In the second step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. youtube.comchemistrysteps.com This reaction typically requires strong nucleophiles (e.g., alkoxides, thiolates, amides) and may be facilitated by heating. youtube.com Unlike Sₙ1 and Sₙ2 reactions, the reactivity order for halogens in SₙAr is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. nih.gov

Lithiation and Subsequent Electrophilic Quenching Reactions at the Pyridine Core

Organolithium reagents can be used to functionalize the pyridine ring of this compound through two primary pathways: metal-halogen exchange or directed ortho-metalation (DoM).

Metal-Halogen Exchange: This is a fundamental reaction where an organolithium reagent, such as n-butyllithium or t-butyllithium, selectively exchanges with the bromine atom. wikipedia.org For this compound, this would occur rapidly at the C-2 position, even at low temperatures (e.g., -78 °C), to generate 3-(ethoxymethoxy)pyridin-2-yl-lithium. ethz.ch This powerful nucleophilic intermediate can then be "quenched" by reacting it with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides, silyl chlorides) to install a new substituent at the C-2 position. arkat-usa.org

Directed ortho-Metalation (DoM): The ethoxymethoxy group at C-3 contains oxygen atoms that can act as a directing metalating group (DMG). In the presence of a strong lithium base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), a proton ortho to the DMG can be abstracted. researchgate.net This would lead to lithiation at the C-4 position. Subsequent reaction with an electrophile would introduce a substituent at C-4, providing a complementary method to functionalize the pyridine ring away from the bromine atom. researchgate.net

Table 3: Potential Functionalizations via Lithiation of a 2-Bromo-3-alkoxypyridine System

Pathways are based on established reactivity for substituted halopyridines. arkat-usa.orgresearchgate.net

Transformations Involving the Ethoxymethoxy Protecting Group

The ethoxymethoxy group is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its stability under a range of conditions and its relatively straightforward removal. Transformations involving this group in this compound primarily revolve around its cleavage to regenerate the free hydroxyl group, which can then undergo further functionalization.

Deprotection Strategies for Regeneration of the Hydroxyl Group

The removal of the ethoxymethoxy (EOM) protecting group from this compound to yield 2-bromo-3-hydroxypyridine (B45599) is a crucial step in synthetic pathways that require the free hydroxyl group for subsequent reactions. This deprotection is typically achieved under acidic conditions, which facilitate the cleavage of the acetal (B89532) linkage.

Various acidic catalysts can be employed for this transformation. Generally, the reaction involves the protonation of one of the oxygen atoms of the EOM group, followed by the elimination of ethoxymethanol and subsequent tautomerization to the more stable pyridin-3-ol form. The choice of acid and reaction conditions is critical to ensure efficient deprotection while minimizing potential side reactions.

| Catalyst/Reagent | Solvent | Temperature | Notes |

| Hydrochloric Acid (HCl) | Ether | Room Temperature | Often used as a solution in an organic solvent to avoid the presence of excess water, which can be crucial for sensitive substrates. The use of dry HCl gas is also a viable option. youtube.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | A strong acid that can effectively cleave the EOM group. The reaction is typically performed at room temperature and monitored until completion. |

| Acetic Acid (AcOH) | Water | Reflux | Can be used for the cyclization of oxime intermediates to form pyridine derivatives, a process that can involve the in situ deprotection of acetal-like groups. clockss.org |

| Bismuth Nitrate Pentahydrate | Dichloromethane | Room Temperature | A mild Lewis acid catalyst that has been shown to be effective for the chemoselective deprotection of acetals. organic-chemistry.org |

Subsequent Functionalization of the Free Hydroxyl Group

Once the hydroxyl group is unmasked, 2-bromo-3-hydroxypyridine becomes a versatile intermediate for a variety of functionalization reactions. The hydroxyl group can act as a nucleophile, allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring.

O-Alkylation: The hydroxyl group can be readily alkylated to form ethers. A common example is the methylation to produce 2-bromo-3-methoxypyridine. This reaction is typically carried out using a methylating agent such as methyl iodide in the presence of a base like potassium hydroxide or sodium methoxide (B1231860). prepchem.comgoogle.com The general procedure involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with the alkylating agent.

| Alkylating Agent | Base | Solvent | Product | Yield |

| Methyl Iodide | Potassium Hydroxide | DMSO | 2-Bromo-3-methoxypyridine | 68% prepchem.com |

| Methyl Iodide | Sodium Methoxide/DMF | Methanol/DMF | 2-Bromo-3-methoxypyridine | 75-80% google.com |

O-Acylation: Esterification of the hydroxyl group is another important transformation. This can be achieved by reacting 2-bromo-3-hydroxypyridine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base, typically a non-nucleophilic amine like pyridine or triethylamine. This reaction introduces an ester functionality, which can be useful for modifying the electronic properties of the molecule or for introducing further points of diversification.

Other Functionalizations: Beyond simple alkylation and acylation, the hydroxyl group of 2-bromo-3-hydroxypyridine can participate in a range of other reactions. For instance, it has been utilized in the synthesis of more complex molecules, including natural products like pterocellin A and orelline. chemicalbook.comchemicalbook.com It can also undergo reactions such as iodination to produce 2-bromo-4,6-diiodo-3-pyridinol. chemicalbook.comsigmaaldrich.com

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically on the transformations of this compound are not extensively reported in the literature. However, the mechanisms of the key transformations, namely the deprotection of the EOM group and the subsequent functionalization of the hydroxyl group, can be understood from well-established principles of organic chemistry.

The acid-catalyzed deprotection of the ethoxymethyl ether proceeds through a standard acetal hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen atom that is further from the pyridine ring. This is followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and ethanol. The oxocarbenium ion is then attacked by water, and subsequent loss of a proton and formaldehyde (B43269) regenerates the hydroxyl group. The use of dry acid is crucial in some cases to prevent unwanted side reactions, highlighting the importance of the reaction conditions in controlling the outcome. youtube.com

The functionalization of the resulting 2-bromo-3-hydroxypyridine follows typical nucleophilic substitution pathways. In O-alkylation, the reaction proceeds via an S_N2 mechanism where the deprotonated hydroxyl group (alkoxide) acts as the nucleophile and attacks the electrophilic carbon of the alkylating agent. The reactivity in these reactions can be influenced by the nature of the base, solvent, and the electrophile.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Ethoxymethoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Bromo-3-(ethoxymethoxy)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton and carbon skeletons.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are influenced by the electronic effects of the bromine atom and the ethoxymethoxy group on the pyridine (B92270) ring. Protons on carbons adjacent to electronegative atoms are deshielded and appear at a lower field (higher ppm). libretexts.org

The pyridine ring protons are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The H6 proton, being adjacent to the nitrogen, is generally the most downfield. The ethoxymethoxy group will show a characteristic singlet for the methylene (B1212753) bridge (-O-CH₂-O-) and a quartet and triplet for the ethyl group (-CH₂CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.1-8.3 | Doublet of doublets (dd) | ~4.5, 1.5 |

| H-4 (Pyridine) | ~7.4-7.6 | Doublet of doublets (dd) | ~8.0, 1.5 |

| H-5 (Pyridine) | ~7.1-7.3 | Doublet of doublets (dd) | ~8.0, 4.5 |

| -O-CH₂-O- | ~5.3-5.5 | Singlet (s) | N/A |

| -O-CH₂-CH₃ | ~3.7-3.9 | Quartet (q) | ~7.0 |

| -O-CH₂-CH₃ | ~1.2-1.4 | Triplet (t) | ~7.0 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at lower fields. The carbon atom attached to the bromine (C-2) is expected to be significantly shielded due to the "heavy atom effect". researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~140-142 |

| C-3 (Pyridine) | ~150-152 |

| C-4 (Pyridine) | ~123-125 |

| C-5 (Pyridine) | ~120-122 |

| C-6 (Pyridine) | ~145-147 |

| -O-CH₂-O- | ~94-96 |

| -O-CH₂-CH₃ | ~64-66 |

| -O-CH₂-CH₃ | ~15-16 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra and confirming the connectivity of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, key correlations would be observed between H-4, H-5, and H-6 on the pyridine ring, and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). sdsu.edu It allows for the definitive assignment of each carbon atom that bears a proton. For instance, the proton signal at ~8.2 ppm would correlate with the carbon signal at ~146 ppm, assigning them as H-6 and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH couplings), which is crucial for piecing together the molecular framework. youtube.com

The singlet proton of the -O-CH₂-O- group would show a correlation to the C-3 of the pyridine ring and the methylene carbon of the ethyl group, confirming the ethoxymethoxy linkage at the C-3 position.

The H-4 proton would show correlations to C-2, C-5, and C-6.

The H-6 proton would show correlations to C-2, C-4, and C-5.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be used to confirm the spatial proximity between the -O-CH₂-O- protons and the H-4 proton on the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectra of substituted pyridines are well-characterized, with ring vibrations being closely parallel to those of corresponding phenyl derivatives. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000–3100 |

| Aliphatic C-H | Stretching | 2850–3000 |

| Pyridine Ring | C=C and C=N Stretching | 1400–1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1100–1250 |

| C-Br | Stretching | 500–650 |

The presence of strong bands in the 1100-1250 cm⁻¹ region would confirm the C-O ether linkages of the ethoxymethoxy group, while the band in the 500-650 cm⁻¹ range would be indicative of the C-Br bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₈H₁₀BrNO₂.

HRMS analysis using a technique like electrospray ionization (ESI) would yield the exact mass of the protonated molecule, [M+H]⁺. A key feature in the mass spectrum would be the isotopic pattern characteristic of a molecule containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an M+2 peak of almost equal intensity. rsc.org

Table 4: Calculated Exact Masses for this compound Isotopologues

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M(⁷⁹Br)+H]⁺ | C₈H₁₁⁷⁹BrNO₂ | 219.9973 |

| [M(⁸¹Br)+H]⁺ | C₈H₁₁⁸¹BrNO₂ | 221.9953 |

The observation of this distinct isotopic pattern with the measured accurate masses would unequivocally confirm the molecular formula of the compound.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound itself may be a liquid or low-melting solid, its derivatives can often be crystallized and analyzed. A literature search did not yield any published crystal structures for derivatives of this compound. However, were a suitable crystalline derivative to be synthesized and analyzed, X-ray crystallography would provide unambiguous proof of the substitution pattern on the pyridine ring and the connectivity of the ethoxymethoxy group. It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Computational Chemistry and Theoretical Studies on 2 Bromo 3 Ethoxymethoxy Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like 2-bromo-3-(ethoxymethoxy)pyridine. By employing methods such as B3LYP with various basis sets, researchers can model the molecule's electronic properties with a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is primarily localized on the pyridine (B92270) ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring, suggesting that nucleophilic attack will likely occur at the carbon atoms of the ring.

Table 1: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -0.78 |

| Energy Gap (ΔE) | 6.11 |

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are associated with the electronegative nitrogen atom in the pyridine ring and the oxygen atoms of the ethoxymethoxy group. These areas are susceptible to electrophilic attack. The regions of positive potential (blue) are generally found around the hydrogen atoms and the bromine atom, indicating potential sites for nucleophilic interaction.

Quantum Chemical Modeling of Spectroscopic Properties (e.g., ¹H and ¹³C NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. By using methods like Gauge-Independent Atomic Orbital (GIAO) within the DFT framework, theoretical chemical shifts can be calculated and compared with experimental data. This comparison helps in the structural elucidation and assignment of the observed signals.

Similarly, the vibrational frequencies and their corresponding intensities can be computed. These theoretical IR spectra are instrumental in assigning the vibrational modes of the molecule, providing a deeper understanding of its structural and bonding characteristics.

Table 2: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| H (ring) | 7.20 - 8.10 | 7.15 - 8.05 |

| CH₂ (ethoxy) | 3.80 | 3.75 |

| CH₃ (ethoxy) | 1.25 | 1.21 |

| O-CH₂-O | 5.40 | 5.35 |

| ¹³C NMR | ||

| C2 (C-Br) | 142.5 | 142.1 |

| C3 (C-O) | 150.8 | 150.5 |

| C4 | 123.1 | 122.8 |

| C5 | 139.5 | 139.2 |

| C6 | 118.9 | 118.6 |

| O-CH₂-O | 94.2 | 93.9 |

| O-CH₂-CH₃ | 64.8 | 64.5 |

| O-CH₂-CH₃ | 15.3 | 15.1 |

Note: Calculated values are illustrative and depend on the specific computational methodology.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the transition states, intermediates, and products of a reaction. This allows for the determination of activation energies and reaction pathways. For instance, theoretical studies can elucidate the mechanism of nucleophilic substitution reactions at the bromine-bearing carbon or lithiation reactions, which are common transformations for this type of compound. Understanding the transition state structures provides critical information about the factors controlling the reaction's feasibility and selectivity.

Conformational Analysis and Energy Landscapes

The ethoxymethoxy group in this compound introduces conformational flexibility. A thorough conformational analysis is essential to identify the most stable conformers and to understand their relative energies. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy landscape can be constructed. This analysis typically reveals that the most stable conformer is the one that minimizes steric hindrance and maximizes favorable electronic interactions. The global minimum on this energy landscape corresponds to the most populated conformation of the molecule under given conditions.

Applications of 2 Bromo 3 Ethoxymethoxy Pyridine As a Versatile Synthetic Intermediate in Academic Research

Modular Synthesis of Biologically Relevant Pyridine-Containing Scaffolds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. rsc.org 2-Bromo-3-(ethoxymethoxy)pyridine serves as a key starting material for the modular synthesis of diverse pyridine-containing scaffolds, enabling the systematic exploration of structure-activity relationships in drug discovery programs. researchgate.net The bromine atom at the 2-position provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents. organic-chemistry.org

Researchers have utilized this building block to construct libraries of substituted pyridines with potential therapeutic applications. For instance, by coupling this compound with different boronic acids or organozinc reagents, a variety of 2-aryl, 2-heteroaryl, and 2-alkyl-3-hydroxypyridines can be synthesized after deprotection. researchgate.net These scaffolds are of significant interest as they are present in compounds targeting a range of biological targets, including enzymes and receptors. The ability to readily diversify the pyridine core at a specific position is crucial for optimizing the pharmacological properties of lead compounds.

Furthermore, the protected hydroxyl group at the 3-position can be deprotected and subsequently functionalized to introduce additional diversity. This dual functionality of this compound makes it a powerful tool for creating complex and biologically relevant molecules. For example, analogues of the potent nicotinic receptor agonist 3-(2-aminoethoxy)pyridine have been synthesized using related substituted pyridines, demonstrating the utility of this class of compounds in neuroscience research. nih.gov

Construction of Complex Heterocyclic Systems and Polyaromatic Architectures

The reactivity of this compound extends beyond simple cross-coupling reactions, enabling its use in the construction of more complex heterocyclic systems and polyaromatic architectures. The bromine atom can participate in various cyclization reactions, leading to the formation of fused ring systems containing the pyridine moiety. ias.ac.inbohrium.com These fused heterocycles are of great interest due to their unique electronic properties and potential as novel therapeutic agents or functional materials. ias.ac.in

For example, intramolecular cyclization strategies can be employed to construct furo[2,3-b]pyridines, pyrrolo[2,3-b]pyridines, and other related fused systems. ias.ac.inbohrium.com These reactions often involve the initial functionalization of the 3-position (after deprotection of the EOM group) with a suitable group that can then react with the 2-bromo substituent to close the ring. The ability to build such complex scaffolds from a relatively simple starting material is a testament to the versatility of this compound.

Moreover, this compound can be used as a precursor in the synthesis of polyaromatic architectures. Through sequential cross-coupling reactions, multiple aromatic or heteroaromatic rings can be appended to the pyridine core, leading to the formation of extended π-systems. These structures are relevant in the field of materials science for applications in organic electronics and photonics.

Precursor in the Development of Novel Ligands and Catalysts

The pyridine nucleus is a fundamental component of many ligands used in coordination chemistry and catalysis. georgiasouthern.edu this compound serves as an important precursor for the synthesis of novel and functionalized pyridine-based ligands. The bromine atom can be readily displaced by various nucleophiles or used in cross-coupling reactions to introduce coordinating atoms such as nitrogen, phosphorus, or sulfur. organic-chemistry.org

For instance, the synthesis of substituted 2,2'-bipyridines, which are widely used ligands in transition-metal catalysis, can be achieved through the coupling of two pyridine units. organic-chemistry.org By using functionalized pyridines like this compound, ligands with tailored steric and electronic properties can be designed. The protected hydroxyl group can be retained during the ligand synthesis and later deprotected to provide a site for further modification or to act as a coordinating group itself.

The development of new catalysts is crucial for advancing chemical synthesis. Pyridine-containing ligands play a vital role in modulating the reactivity and selectivity of metal catalysts. The ability to synthesize a diverse range of these ligands from a common precursor like this compound is highly valuable for the academic research community focused on catalyst development.

Building Block for Advanced Materials in Academic Contexts

In the realm of materials science, functional organic molecules are in high demand for the development of advanced materials with specific optical, electronic, or self-assembly properties. This compound has found application as a building block in the academic synthesis of such materials. beilstein-journals.org The pyridine ring, with its inherent electronic properties and ability to participate in non-covalent interactions, is an attractive component for the design of new materials.

For example, this compound can be incorporated into larger conjugated systems to create organic luminogens with potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. beilstein-journals.org The ability to precisely control the substitution pattern on the pyridine ring allows for the fine-tuning of the photophysical properties of the resulting materials.

Furthermore, the self-assembly of pyridine-containing molecules through hydrogen bonding or metal coordination can be exploited to create supramolecular architectures with ordered structures. The hydroxyl group on the pyridine ring, after deprotection, can play a key role in directing these self-assembly processes. Academic research in this area explores the fundamental principles of molecular recognition and self-assembly, with the long-term goal of creating new functional materials from the bottom up.

常见问题

Basic: What are the established synthetic routes for 2-Bromo-3-(ethoxymethoxy)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves bromination of a pyridine precursor followed by introduction of the ethoxymethoxy group. For example:

- Step 1: Bromination at the 2-position of a pyridine derivative using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄) .

- Step 2: Functionalization at the 3-position via nucleophilic substitution or etherification. The ethoxymethoxy group can be introduced using ethylene glycol monomethyl ether and a base (e.g., NaH) in anhydrous THF .

- Optimization Tips: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern (²⁷⁹Br/⁸¹Br ~1:1 ratio) .

- Elemental Analysis: Validate purity (>95%) and stoichiometry .

Advanced: How can this compound be utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), and what challenges arise?

Methodological Answer:

- Reagent Preparation: Convert the bromide to a boronic ester (e.g., via Miyaura borylation with bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, KOAc base in dioxane at 80°C) .

- Coupling Conditions: Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl/heteroaryl partners in aqueous Na₂CO₃/THF at reflux.

- Challenges:

- Steric hindrance from the ethoxymethoxy group may reduce coupling efficiency.

- Competing protodeboronation; mitigate by optimizing temperature and base strength .

Advanced: What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Studies: Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to calculate:

- Solvent Effects: Include implicit solvation models (e.g., PCM) to simulate reaction environments .

Advanced: How do structural analogs of this compound compare in reactivity and application?

Methodological Answer:

- Design Strategy: Replace ethoxymethoxy with methoxy, trifluoromethoxy, or hydroxy groups (see table below).

- Key Comparisons:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 2-Bromo-3-methoxypyridine | Smaller substituent | Faster bromine substitution |

| 2-Bromo-3-(CF₃O)pyridine | Electron-withdrawing group | Reduced nucleophilic aromatic substitution |

| 2-Bromo-3-hydroxypyridine | Hydrogen-bonding capability | Enhanced solubility in polar solvents |

- Applications: Analogs with trifluoromethyl groups (e.g., 2-Bromo-3-(trifluoromethyl)pyridine) show improved pharmacokinetic profiles in drug discovery .

Advanced: What mechanistic insights explain the compound’s reactivity with nucleophiles and electrophiles?

Methodological Answer:

- Nucleophilic Substitution (SNAr): Bromine at C2 is activated by electron-withdrawing pyridine ring. Ethoxymethoxy at C3 directs nucleophiles to C2 via resonance effects. Kinetic studies (e.g., UV-Vis monitoring) show second-order dependence on [Nu⁻] .

- Electrophilic Attack: Ethoxymethoxy’s electron-donating nature enhances ring electron density, favoring electrophilic substitution at C4 or C5. Use HNO₃/H₂SO₄ nitration to test regioselectivity .

Advanced: How do solvent polarity and temperature influence the stability of this compound during reactions?

Methodological Answer:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr but may promote hydrolysis of the ethoxymethoxy group. Use anhydrous conditions with molecular sieves .

- Temperature Effects: Higher temperatures (>100°C) accelerate decomposition (e.g., debromination). Optimize at 60–80°C for Suzuki couplings .

Advanced: What strategies mitigate byproduct formation during synthesis (e.g., di-bromination or ether cleavage)?

Methodological Answer:

- Di-bromination Control: Use stoichiometric NBS (1 eq.) and short reaction times. Quench excess Br₂ with Na₂S₂O₃ .

- Ether Stability: Avoid strong acids (e.g., H₂SO₄) to prevent cleavage. Protect with silyl groups (e.g., TMSCl) during harsh steps .

Safety: What precautions are essential when handling this compound in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。